
2,6-Dimethylheptyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dimethylheptyl sulfate is an organosulfate oxoanion that is the conjugate base of 2,6-dimethylheptyl hydrogen sulfate. It has a role as a Daphnia pulex metabolite and a kairomone. It is a conjugate base of a 2,6-dimethylheptyl hydrogen sulfate.
Applications De Recherche Scientifique
Marine Biology and Ecology
2,6-Dimethylheptyl sulfate has been identified in various marine organisms, playing a role in their biochemical processes. For instance, it was isolated from a marine ascidian from Policitor adriaticus Drasche, indicating its presence in marine life forms (Rosa et al., 1997). Additionally, its presence in the hepatopancreas of the ascidian Halocynthia roretzi and its antibacterial and antifungal properties suggest its ecological significance (Tsukamoto et al., 1994).
Chemical Ecology and Environmental Science
In the field of chemical ecology, this compound has been noted for its role in interspecies interactions. It was isolated from Daphnia pulex and identified as a substance that induces morphological defense in the freshwater phytoplankton Scenedesmus gutwinskii (Yasumoto et al., 2006). This indicates its role in the defense mechanisms of phytoplankton against predators.
Biomedical and Pharmaceutical Research
The compound has shown potential in biomedical research, especially in exploring natural bioactive compounds. For example, studies on the Mediterranean ascidian Halocynthia papillosa isolated this compound and identified its cytotoxic activity, suggesting possible applications in drug development (Aiello et al., 2000).
Toxicology and Environmental Health
Research on the metabolism of related compounds in sea urchins ingesting marine algae containing 2,6-dimethylnaphthalene highlights the environmental and toxicological significance of such compounds. This study sheds light on the biotransformation processes in marine organisms, which is essential for understanding environmental health and pollution (Malins & Roubal, 1982).
Propriétés
Formule moléculaire |
C9H19O4S- |
|---|---|
Poids moléculaire |
223.31 g/mol |
Nom IUPAC |
2,6-dimethylheptyl sulfate |
InChI |
InChI=1S/C9H20O4S/c1-8(2)5-4-6-9(3)7-13-14(10,11)12/h8-9H,4-7H2,1-3H3,(H,10,11,12)/p-1 |
Clé InChI |
LICTUMJMBMBMQH-UHFFFAOYSA-M |
SMILES |
CC(C)CCCC(C)COS(=O)(=O)[O-] |
SMILES canonique |
CC(C)CCCC(C)COS(=O)(=O)[O-] |
Synonymes |
2,6-dimethylheptyl sulfate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




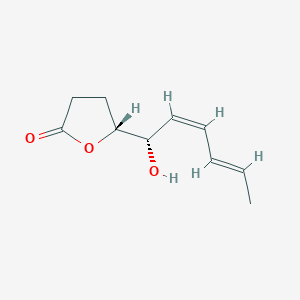
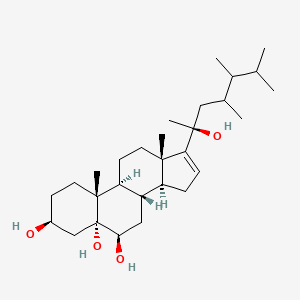
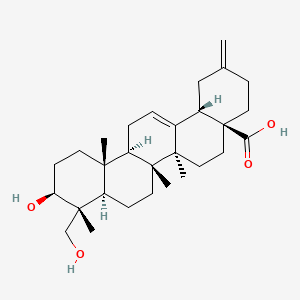
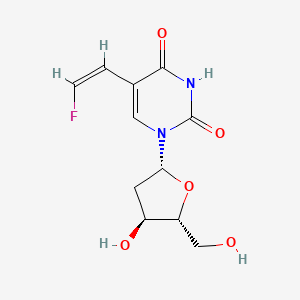
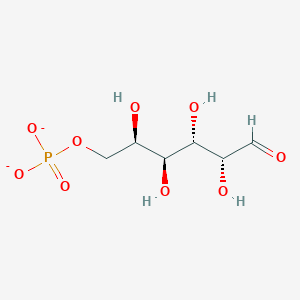
![[(8R,9S,10S,13S,14S,17R)-17-Ethynyl-17-hydroxy-13-methyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-10-yl]methyl acetate](/img/structure/B1259503.png)
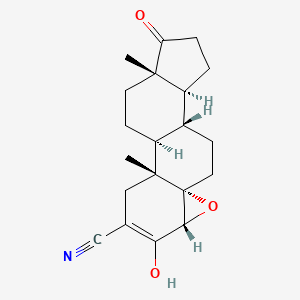
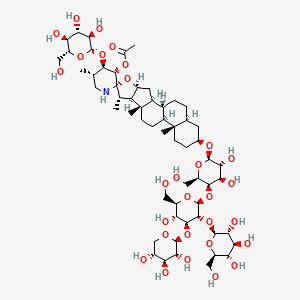
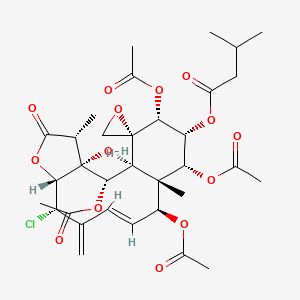
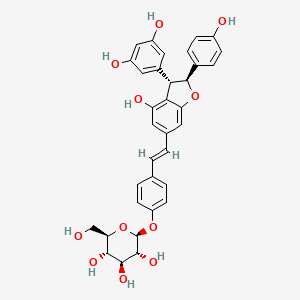
![[(5aS,5bR,7aR,9R,10R,11aS,11bS)-11a-(hydroxymethyl)-3a,5a,5b,8,8-pentamethyl-1-oxo-3-propan-2-yl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6,7,7a,9,10,11,11b,12,13-dodecahydro-2H-cyclopenta[a]chrysen-10-yl] acetate](/img/structure/B1259512.png)

